molecular formula C14H19NO3 B15131333 Tert-butyl (3-acetylbenzyl)carbamate

Tert-butyl (3-acetylbenzyl)carbamate

Cat. No.: B15131333
M. Wt: 249.30 g/mol
InChI Key: OVSVWXDZFUHRBI-UHFFFAOYSA-N
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Description

Tert-butyl (3-acetylbenzyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides stability and ease of removal under specific conditions, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-acetylbenzyl)carbamate typically involves the reaction of 3-acetylbenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired carbamate .

Industrial Production Methods: Industrial production of tert-butyl carbamates generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl (3-acetylbenzyl)carbamate is used as a protecting group for amines in peptide synthesis. It allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides .

Biology and Medicine: In biological research, this compound is used to protect amine groups in biomolecules, aiding in the study of protein structure and function. It is also employed in the synthesis of pharmaceuticals where selective protection and deprotection of functional groups are crucial .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and polymers. Its stability and ease of removal make it an ideal intermediate in the synthesis of various industrial chemicals .

Mechanism of Action

The mechanism of action of tert-butyl (3-acetylbenzyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage can be cleaved under acidic conditions, releasing the free amine. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during synthesis .

Comparison with Similar Compounds

  • Tert-butyl carbamate
  • Benzyl carbamate
  • Phenyl carbamate
  • Ethyl (4-aminophenyl)carbamate

Comparison: Tert-butyl (3-acetylbenzyl)carbamate is unique due to the presence of the 3-acetylbenzyl group, which provides additional functionalization options. Compared to tert-butyl carbamate, it offers more versatility in synthetic applications. Benzyl carbamate and phenyl carbamate are also used as protecting groups but differ in their stability and deprotection conditions .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl N-[(3-acetylphenyl)methyl]carbamate

InChI

InChI=1S/C14H19NO3/c1-10(16)12-7-5-6-11(8-12)9-15-13(17)18-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17)

InChI Key

OVSVWXDZFUHRBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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